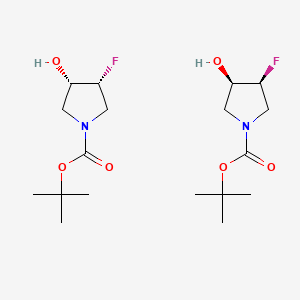

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Description

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate are stereoisomers of a fluorinated pyrrolidine derivative

Properties

Molecular Formula |

C18H32F2N2O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/2C9H16FNO3/c2*1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h2*6-7,12H,4-5H2,1-3H3/t2*6-,7+/m10/s1 |

InChI Key |

WBYVHGLDXCSYMS-RMHGRBOHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)O.CC(C)(C)OC(=O)N1CC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(tert-butoxycarbonyl)-4-piperidone as a starting material, which undergoes fluorination and subsequent hydroxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for these compounds may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.

Biology

In biology, these compounds are studied for their potential as enzyme inhibitors. Their ability to interact with biological targets makes them useful in the design of new drugs and therapeutic agents.

Medicine

In medicine, these compounds are explored for their potential pharmacological properties. Their fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In industry, these compounds are used in the production of fine chemicals and pharmaceuticals. Their unique reactivity makes them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

- tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Uniqueness

The unique combination of a fluorine atom and a hydroxyl group in these compounds distinguishes them from other similar compounds. This structural feature can enhance their reactivity and binding affinity, making them valuable in various applications.

Biological Activity

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its enantiomer, tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate, are compounds of significant interest in medicinal chemistry due to their potential biological activities. These compounds are derivatives of pyrrolidine and have been studied for their pharmacological properties, particularly in relation to neurodegenerative diseases and other therapeutic applications.

| Property | tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₆FNO₃ | C₉H₁₆FNO₃ |

| Molecular Weight | 205.23 g/mol | 205.23 g/mol |

| CAS Number | 1174020-40-6 | 1174020-50-8 |

| Purity | >98% | >98% |

| Storage Conditions | Sealed in dry conditions at 2-8°C | Sealed in dry conditions at 2-8°C |

Neuroprotective Effects

Research indicates that these compounds exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies have demonstrated that these compounds can enhance cell viability in astrocytes exposed to Aβ peptides. The mechanism appears to involve the modulation of inflammatory cytokines such as TNF-α and IL-6, which are elevated during neurodegenerative processes.

Case Study:

A study published in Molecules reported that the compound M4 (related to the tert-butyl derivatives) showed a moderate protective effect against Aβ-induced cytotoxicity in astrocytes. The treatment improved cell viability significantly compared to untreated controls, suggesting a potential for these compounds in therapeutic applications for Alzheimer's disease .

Enzyme Inhibition

Both enantiomers have been investigated for their ability to inhibit key enzymes involved in neurodegeneration. Specifically, they have shown promise as inhibitors of acetylcholinesterase (AChE) and β-secretase. This dual inhibition could reduce the levels of Aβ by preventing its formation and promoting its clearance from the brain.

Pharmacokinetics and Bioavailability

The bioavailability of these compounds is critical for their effectiveness. Preliminary pharmacokinetic studies suggest that the compounds may have favorable absorption characteristics; however, detailed studies are necessary to fully understand their distribution and metabolism within biological systems.

Safety and Toxicology

Safety profiles for these compounds indicate low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are essential before clinical application. Current data suggests a need for further investigation into long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.